molecular formula C24H37IN2O2 B12736754 1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol CAS No. 102207-34-1

1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol

Cat. No.: B12736754
CAS No.: 102207-34-1
M. Wt: 512.5 g/mol
InChI Key: XWXRJZZQAURJST-UHFFFAOYSA-M
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Description

1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinium core, substituted with a methoxybenzyl group and an anilinoethyl chain, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol typically involves multiple steps, starting with the preparation of the p-methoxybenzyl aniline derivative. This intermediate is then reacted with ethyl iodide and 1-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as the p-methoxybenzyl group, is crucial in ensuring the selectivity and yield of the desired product. The final purification steps may include crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield p-methoxybenzaldehyde, while substitution of the iodide ion can produce various substituted piperidinium derivatives.

Scientific Research Applications

1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors and enzymes, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(N-Benzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol: Lacks the methoxy group, resulting in different chemical properties and biological activity.

    1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-ethyl-piperidinium iodide ethanol:

Uniqueness

1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

102207-34-1

Molecular Formula

C24H37IN2O2

Molecular Weight

512.5 g/mol

IUPAC Name

ethanol;N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;iodide

InChI

InChI=1S/C22H31N2O.C2H6O.HI/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;1-2-3;/h3,5-6,9-14H,4,7-8,15-19H2,1-2H3;3H,2H2,1H3;1H/q+1;;/p-1

InChI Key

XWXRJZZQAURJST-UHFFFAOYSA-M

Canonical SMILES

CCO.C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=C3.[I-]

Origin of Product

United States

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